molecular formula C12H15BN2O4 B3047300 (1-Tert-butoxycarbonylpyrrolo[2,3-c]pyridin-2-yl)boronic acid CAS No. 1373273-48-3

(1-Tert-butoxycarbonylpyrrolo[2,3-c]pyridin-2-yl)boronic acid

Cat. No.: B3047300
CAS No.: 1373273-48-3
M. Wt: 262.07
InChI Key: VCSYTSRDQUHTPH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Tert-butoxycarbonylpyrrolo[2,3-c]pyridin-2-yl)boronic acid typically involves the reaction of pyrrolo[2,3-c]pyridine with tert-butoxycarbonyl chloride (Boc-Cl) to introduce the tert-butoxycarbonyl (Boc) protecting group. The reaction conditions often involve the use of palladium catalysts and bases such as potassium carbonate in an inert atmosphere to facilitate the borylation process .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The use of automated systems for reagent addition and product isolation also enhances the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(1-Tert-butoxycarbonylpyrrolo[2,3-c]pyridin-2-yl)boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of (1-Tert-butoxycarbonylpyrrolo[2,3-c]pyridin-2-yl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex, which undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired carbon-carbon bond . The Boc group serves as a protecting group for the pyrrolo[2,3-c]pyridine moiety, preventing unwanted side reactions during the coupling process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-Tert-butoxycarbonylpyrrolo[2,3-c]pyridin-2-yl)boronic acid is unique due to its specific structure, which allows for selective functionalization and coupling reactions. The presence of the Boc protecting group enhances its stability and reactivity in various synthetic applications .

Properties

IUPAC Name

[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolo[2,3-c]pyridin-2-yl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BN2O4/c1-12(2,3)19-11(16)15-9-7-14-5-4-8(9)6-10(15)13(17)18/h4-7,17-18H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCSYTSRDQUHTPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=NC=C2)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301130265
Record name 1H-Pyrrolo[2,3-c]pyridine-1-carboxylic acid, 2-borono-, 1-(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301130265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1373273-48-3
Record name 1H-Pyrrolo[2,3-c]pyridine-1-carboxylic acid, 2-borono-, 1-(1,1-dimethylethyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1373273-48-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrolo[2,3-c]pyridine-1-carboxylic acid, 2-borono-, 1-(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301130265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(1-Tert-butoxycarbonylpyrrolo[2,3-c]pyridin-2-yl)boronic acid
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